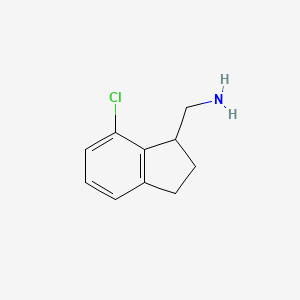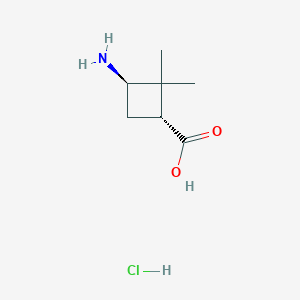![molecular formula C7H6ClN3O B11911903 4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11911903.png)
4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 4-position and a methoxy group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-methoxypyridine with hydrazine derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The methoxy group at the 3-position can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce various substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 4-substituted derivatives, while coupling reactions can introduce a wide range of functional groups at the 3-position.
科学的研究の応用
4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins involved in cell signaling, leading to the suppression of cancer cell growth or the inhibition of viral replication.
類似化合物との比較
4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine can be compared with other pyrazolopyridine derivatives, such as:
4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine: Similar structure but with a methyl group instead of a methoxy group.
4-Chloro-3-ethoxy-1H-pyrazolo[4,3-c]pyridine: Similar structure but with an ethoxy group instead of a methoxy group.
4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine: Similar structure but with a bromine atom instead of a chlorine atom.
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of different substituents can affect the compound’s reactivity, solubility, and interaction with biological targets, making each compound unique in its own right.
特性
分子式 |
C7H6ClN3O |
|---|---|
分子量 |
183.59 g/mol |
IUPAC名 |
4-chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H6ClN3O/c1-12-7-5-4(10-11-7)2-3-9-6(5)8/h2-3H,1H3,(H,10,11) |
InChIキー |
JUFDEKBKMJIPQG-UHFFFAOYSA-N |
正規SMILES |
COC1=NNC2=C1C(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Fluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B11911833.png)
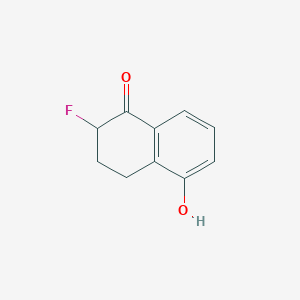


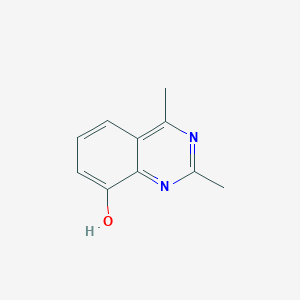
![3-Ethyl-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11911858.png)
![(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B11911875.png)
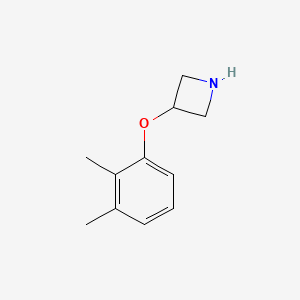

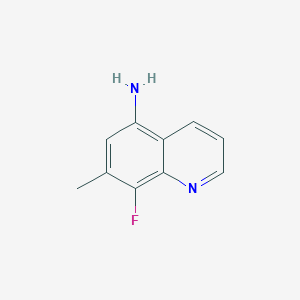
![6,7-Dihydro-5H-thiazolo[5,4-f]indole](/img/structure/B11911888.png)

